molecular formula C29H24ClN3O2 B11545564 N-({N'-[(1E)-1-{[1,1'-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide

N-({N'-[(1E)-1-{[1,1'-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide

Cat. No.: B11545564
M. Wt: 482.0 g/mol
InChI Key: HSMAKNRUSOEBKQ-QVAGMWBUSA-N
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Description

N-({N’-[(1E)-1-{[1,1’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide is a complex organic compound that features a biphenyl group, a hydrazinecarbonyl group, and a chlorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(1E)-1-{[1,1’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Hydrazinecarbonyl Group Addition: The hydrazinecarbonyl group is introduced through a reaction between hydrazine and a carbonyl compound, forming a hydrazone intermediate.

    Chlorobenzamide Group Addition: The final step involves the reaction of the hydrazone intermediate with 4-chlorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(1E)-1-{[1,1’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzamide group, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with hydrogen atoms added.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-({N’-[(1E)-1-{[1,1’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({N’-[(1E)-1-{[1,1’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The biphenyl group allows for strong π-π interactions with aromatic residues in proteins, while the hydrazinecarbonyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(1E)-1-{[1,1’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorobenzamide group, in particular, allows for specific interactions that are not possible with simpler biphenyl derivatives.

Properties

Molecular Formula

C29H24ClN3O2

Molecular Weight

482.0 g/mol

IUPAC Name

4-chloro-N-[2-oxo-2-[(2E)-2-[2-phenyl-1-(4-phenylphenyl)ethylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C29H24ClN3O2/c30-26-17-15-25(16-18-26)29(35)31-20-28(34)33-32-27(19-21-7-3-1-4-8-21)24-13-11-23(12-14-24)22-9-5-2-6-10-22/h1-18H,19-20H2,(H,31,35)(H,33,34)/b32-27+

InChI Key

HSMAKNRUSOEBKQ-QVAGMWBUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N\NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC(=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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